Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C11H17F2NO2 It is a derivative of cyclobutane, featuring a piperidine ring and two fluorine atoms attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives and piperidine-containing molecules. Examples include:
- Methyl 3,3-difluoro-1-(piperidin-2-yl)cyclobutane-1-carboxylate
- Methyl 3,3-difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylate .
Uniqueness
What sets Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the piperidine ring and the fluorine atoms can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H17F2NO2 |
---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
methyl 3,3-difluoro-1-piperidin-3-ylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO2/c1-16-9(15)10(6-11(12,13)7-10)8-3-2-4-14-5-8/h8,14H,2-7H2,1H3 |
InChI Key |
VYCNAOYBZIYLCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)C2CCCNC2 |
Origin of Product |
United States |
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